molecular formula C17H16ClN3O3 B2665186 (E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide CAS No. 391877-93-3

(E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide

Cat. No.: B2665186
CAS No.: 391877-93-3
M. Wt: 345.78
InChI Key: NSHWLNNYQLYJEC-KEBDBYFISA-N
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Description

(E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C17H16ClN3O3 and its molecular weight is 345.78. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

A significant application of compounds related to (E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide is in the development of antimicrobial and antifungal agents. Research by Desai et al. (2013) demonstrates the synthesis and antimicrobial screening of derivatives incorporating the thiazole ring, showing promising therapeutic interventions against bacterial and fungal infections. These compounds exhibit significant in vitro activity against both Gram-positive and Gram-negative bacteria, as well as strains of fungi, highlighting their potential in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).

Crystal Structures and Molecular Docking Studies

The study of crystal structures and Hirshfeld surface analysis of derivatives, including this compound, provides insights into their molecular conformations and hydrogen-bonding patterns. Such analyses are crucial for understanding the interactions that dictate molecular stability and reactivity. Purandara et al. (2018) investigated these aspects, revealing similar conformations and hydrogen-bonding patterns across several derivatives. This research aids in the design of compounds with optimized properties for various applications (Purandara, Foro, & Thimme Gowda, 2018).

Synthesis of Non-Peptide Small Molecular Antagonists

The compound and its derivatives serve as key intermediates in the synthesis of non-peptide small molecular antagonists, which have potential applications in the treatment of various diseases. Bi (2015) discussed the synthesis of benzamide derivatives acting as CCR5 antagonists, a receptor involved in inflammatory responses and HIV infection. This research underscores the versatility of these compounds in drug development, providing a foundation for creating novel therapeutics (Bi, 2015).

Electrochemical Generation and Photonic Applications

Compounds related to this compound have been explored for their electrochemical properties and applications in photonic devices. Guirado et al. (2002) established a method for the synthesis of 4-amino-2-aryl-2-oxazolines via electrochemical reduction, showcasing the utility of these compounds in creating materials with desirable electronic and optical properties (Guirado, Andreu, Gálvez, & Jones, 2002).

Antimicrobial and Antifungal Derivatives

Moustafa et al. (2018) prepared a series of dipeptide derivatives based on N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)-nicotinamide, demonstrating their antimicrobial and antifungal activities. These compounds, including derivatives of this compound, exhibited promising activity against a range of microbial strains, further highlighting their potential in addressing infectious diseases (Moustafa, Khalaf, Naglah, Al-Wasidi, Al-Jafshar, & Awad, 2018).

Properties

IUPAC Name

N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c1-24-15-4-2-3-13(9-15)17(23)19-11-16(22)21-20-10-12-5-7-14(18)8-6-12/h2-10H,11H2,1H3,(H,19,23)(H,21,22)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHWLNNYQLYJEC-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.